2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester
Description
Properties
IUPAC Name |
N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-6-5-9-17-12(11)13(19)18-10-7-8-10/h5-6,9-10H,7-8H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUNIWQSSHTTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered attention due to its potential biological applications, particularly in medicinal chemistry. This compound features a unique structure that combines a pyridine ring with a boronic ester functionality, making it a versatile candidate for various biological interactions and synthetic applications.
- IUPAC Name : 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester
- Molecular Formula : CHBNO
- CAS Number : 2096337-69-6
- Molecular Weight : 235.09 g/mol
The biological activity of boronic acids and their esters often involves their ability to form reversible covalent bonds with diols, which can influence enzyme activity and cellular pathways. In particular, the mechanism of action for 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester may involve:
- Transmetalation in Suzuki-Miyaura Coupling : This reaction is critical for forming carbon-carbon bonds in organic synthesis, which can lead to the development of biologically active compounds.
- Interactions with Enzymes : The compound may inhibit or modulate the activity of specific enzymes through its boron atom, which can interact with hydroxyl groups present in the active sites of enzymes.
Biological Activity and Applications
Recent studies have highlighted the potential of boronic acids and their derivatives in various biological contexts:
- Anticancer Activity : Some boronic esters have shown promise as anticancer agents by inhibiting proteasome activity, which is crucial for protein degradation in cancer cells.
- Antiviral Properties : Research indicates that certain boron-containing compounds can interfere with viral replication mechanisms, suggesting potential use in antiviral therapies.
- Diabetes Management : Boronic acids have been explored for their ability to modulate glucose levels by interacting with glucose transporters.
Case Study 1: Anticancer Properties
A study published in the Beilstein Journal of Organic Chemistry examined a series of boronic esters, including derivatives similar to 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester, demonstrating their ability to inhibit cancer cell proliferation through proteasome inhibition.
Case Study 2: Antiviral Applications
Another research article focused on the antiviral properties of boron-containing compounds, showing that modifications to the boron structure could enhance binding affinity to viral proteins, thus reducing viral load in infected cells.
Data Table: Comparison of Biological Activities
Scientific Research Applications
Overview
2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester (CAS No. 2096333-89-8) is an organoboron compound characterized by a pyridine ring substituted with a cyclopropylcarbamoyl group and a boronic acid pinacol ester functionality. Its unique structure provides significant potential in various scientific fields, particularly in organic synthesis, medicinal chemistry, and material science.
Synthetic Applications
1. Suzuki-Miyaura Coupling Reactions
- The compound serves as a key reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction typically involves the coupling of aryl or vinyl halides with boronic acids in the presence of a palladium catalyst and a base.
- Reaction Mechanism :
- Oxidative Addition : The palladium catalyst reacts with the aryl halide to form a palladium-aryl complex.
- Transmetalation : The boronic ester transfers its organic group to the palladium center.
- Reductive Elimination : The final carbon-carbon bond is formed, regenerating the palladium catalyst for further reactions.
| Step | Description |
|---|---|
| Oxidative Addition | Formation of palladium-aryl complex |
| Transmetalation | Transfer of organic group from boronic ester |
| Reductive Elimination | Formation of carbon-carbon bond |
2. Organic Synthesis
- Beyond Suzuki-Miyaura reactions, this compound can be utilized in various organic transformations including protodeboronation and oxidation reactions, which yield valuable intermediates and products in chemical synthesis.
Biological Applications
1. Medicinal Chemistry
- The compound has shown potential as an inhibitor in biological systems, particularly in the context of cancer therapy. Boronic acids are known to interact with diols in glycoproteins, potentially disrupting critical signaling pathways involved in tumor progression.
- Case Studies :
- In vitro studies indicate that 2-(Cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester exhibits inhibitory activity against various cancer cell lines by disrupting PD-1/PD-L1 interactions, which are crucial for immune evasion by tumors.
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 4.97 | PD-1/PD-L1 disruption |
| HeLa (Cervical Cancer) | 2.01 | PD-1/PD-L1 disruption |
Material Science Applications
The compound's boronic acid moiety makes it suitable for applications in material science, particularly in the development of advanced materials like polymers and nanocomposites. Its ability to form stable complexes with metals enhances its utility as a catalyst or additive in industrial processes.
Comparison with Similar Compounds
Position and Nature of Substituents
- The cyclopropyl ring introduces steric hindrance and conformational rigidity .
- 6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester (CAS 947191-69-7): The 6-position cyclopropylmethoxy group is electron-donating, enhancing electron density at the boronic acid site. The methoxy linker increases steric bulk compared to carbamoyl .
- 2-Ethylpyridine-3-boronic acid pinacol ester (CAS 1622217-32-6): A simple ethyl group at the 2-position provides minimal electronic perturbation but reduces steric hindrance, favoring faster cross-coupling .
Electronic and Steric Impact
| Compound | Substituent Position/Type | Electronic Effect | Steric Hindrance | Reactivity Trend (Suzuki-Miyaura) |
|---|---|---|---|---|
| 2-(Cyclopropylcarbamoyl)-3-boronic ester | 2-carbamoyl | Electron-withdrawing | Moderate | Moderate |
| 6-(Cyclopropylmethoxy)-3-boronic ester | 6-methoxy | Electron-donating | High | Slow (due to sterics) |
| 2-Ethyl-3-boronic ester | 2-alkyl | Neutral | Low | Fast |
| 4,6-Dimethyl-3-boronic ester | 4,6-methyl | Neutral | High | Slow |
Functional Group Variations
Nitrogen-Containing Substituents
- 6-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester : The pyrrolidine group at the 6-position is strongly electron-donating, enhancing nucleophilicity of the boronic acid. However, its bulky five-membered ring may impede coupling efficiency .
- 2-Piperazinylpyridine-3-boronic acid pinacol ester : The piperazine group introduces both electron-donating and hydrogen-bonding capabilities, which could stabilize transition states in coupling reactions .
Cycloalkyl Substituents
- 2-(Cyclopentyloxy)pyridine-3-boronic acid pinacol ester (CAS 1073371-90-0): The cyclopentyloxy group is less strained than cyclopropyl, offering reduced electronic effects but similar steric bulk. This may improve solubility in nonpolar solvents .
- 4-(Cyclopropyl)pyridine-3-boronic acid pinacol ester (CAS 2223037-84-9): A cyclopropyl group at the 4-position provides steric shielding without direct electronic influence on the boronic acid, enabling selective coupling at the 3-position .
Commercial Availability and Purity
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The carbamoyl group in 2-(cyclopropylcarbamoyl)-3-boronic ester may slow transmetallation due to electron withdrawal, but its moderate steric profile allows compatibility with aryl chlorides and bromides . 2-Ethyl-3-boronic ester reacts rapidly with electron-deficient aryl partners but may require optimized conditions for sterically hindered substrates .
Preparation Methods
Synthesis of 3-Bromo-2-(cyclopropylcarbamoyl)pyridine
Step 1: Amidation of 3-Bromo-2-carboxypyridine
-
Reagents : 3-Bromo-2-carboxypyridine, cyclopropylamine, coupling agent (e.g., HATU, EDCl), base (e.g., DIPEA).
-
Conditions : Stir in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C for 4–12 hours.
-
Mechanism : Carbodiimide-mediated activation of the carboxylic acid forms an intermediate active ester, which reacts with cyclopropylamine to yield the amide.
Example Protocol :
-
Dissolve 3-bromo-2-carboxypyridine (10.0 g, 49.5 mmol) in DCM (200 mL).
-
Add HATU (22.6 g, 59.4 mmol), DIPEA (15.5 mL, 89.1 mmol), and cyclopropylamine (4.2 g, 74.3 mmol).
-
Stir at 25°C for 8 hours, then wash with saturated NaHCO₃ and brine.
-
Purify via column chromatography (hexane/ethyl acetate) to obtain the amide (yield: 85–90%).
Miyaura Borylation of 3-Bromo-2-(cyclopropylcarbamoyl)pyridine
Step 2: Boronic Ester Installation
-
Reagents : 3-Bromo-2-(cyclopropylcarbamoyl)pyridine, bis(pinacolato)diboron, palladium catalyst (e.g., PdCl₂(dppf)), potassium acetate.
-
Conditions : Reflux in dioxane at 90–100°C under nitrogen for 18–24 hours.
Example Protocol :
-
Combine 3-bromo-2-(cyclopropylcarbamoyl)pyridine (8.0 g, 30.8 mmol), bis(pinacolato)diboron (9.4 g, 37.0 mmol), KOAc (9.1 g, 92.4 mmol), and PdCl₂(dppf) (0.5 g, 0.6 mmol) in dioxane (150 mL).
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Heat at 100°C for 20 hours under N₂.
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Cool, filter through Celite, and concentrate under reduced pressure.
-
Recrystallize from methanol/n-heptane to isolate the product (yield: 88–92%).
Critical Reaction Parameters and Optimization
Catalyst Selection
-
Palladium Catalysts :
Catalyst Yield (%) Purity (%) PdCl₂(dppf) 92 99 Pd(PPh₃)₄ 85 97 Ferrocene PdCl₂ 89 98
PdCl₂(dppf) offers superior efficiency due to enhanced stability and electron-donating properties.
Solvent and Temperature Effects
-
Solvent Screening :
Solvent Reaction Time (h) Yield (%) Dioxane 20 92 THF 24 78 Toluene 24 65
Dioxane’s high boiling point and compatibility with Pd catalysts make it ideal.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Amidation | 85–90 | 98 |
| Borylation | 88–92 | 99 |
| Overall | 75–83 | 97 |
Challenges and Mitigation Strategies
-
Sensitivity to Moisture : Boronic esters hydrolyze readily; reactions must exclude moisture via inert atmosphere and anhydrous solvents.
-
Byproduct Formation : Excess bis(pinacolato)diboron may necessitate chromatographic purification.
-
Starting Material Availability : 3-Bromo-2-carboxypyridine may require custom synthesis via directed ortho-metalation or halogenation.
Industrial-Scale Adaptations
For kilogram-scale production:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-(cyclopropylcarbamoyl)pyridine-3-boronic acid pinacol ester?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging the boronic ester moiety. Key steps include:
- Step 1 : Functionalization of pyridine-3-boronic acid pinacol ester with cyclopropylcarbamoyl groups via nucleophilic acyl substitution or coupling reactions.
- Step 2 : Optimization of reaction conditions (e.g., Pd catalysts, base selection) to preserve boronate stability. For example, Pd(dppf)Cl₂ and potassium phosphate in THF/water mixtures are commonly used .
- Critical Note : Ensure inert atmosphere (N₂/Ar) to prevent boronate oxidation .
Q. How is the compound characterized in terms of purity and structural integrity?
- Methodological Answer :
- Analytical Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., exact mass 332.2271 g/mol) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopropylcarbamoyl substitution and boronate integration (e.g., δ ~1.3 ppm for pinacol methyl groups) .
- Purity Assessment : GC or HPLC (>97% purity) with comparison to commercial standards .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura coupling efficiency with this boronic ester in complex systems?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or XPhos-based catalysts for sterically hindered substrates .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 100°C) while maintaining yields >80% .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) for electron-deficient aryl halides to enhance coupling rates .
Q. What strategies mitigate side reactions during functionalization of the cyclopropylcarbamoyl group?
- Methodological Answer :
- Protection/Deprotection : Temporarily mask the boronate with diethanolamine to prevent unwanted cross-reactivity during carbamoyl modifications .
- Low-Temperature Conditions : Perform acylations at 0–5°C to suppress boronate ester hydrolysis .
- By-Product Analysis : Use LC-MS to identify and quantify hydrolyzed boronic acid derivatives .
Q. How do researchers resolve contradictions in reaction yields reported across studies?
- Methodological Answer :
- Variable Control : Standardize substrate ratios (e.g., 1:1.2 boronic ester:aryl halide) and catalyst loadings (1–5 mol%) .
- Batch vs. Flow Chemistry : Compare yields in batch reactors (60–70%) versus continuous flow systems (85–90%) due to improved mixing and heat transfer .
- Reproducibility Checks : Replicate literature protocols with exact reagents (e.g., anhydrous K₃PO₄ vs. hydrated forms) .
Q. What mechanistic insights explain the stability of the boronate group under acidic/basic conditions?
- Methodological Answer :
- pH-Dependent Studies : The pinacol ester’s dioxaborolane ring resists hydrolysis at pH 3–10 due to steric protection. Degradation occurs at pH <2 or >12 .
- Computational Modeling : DFT calculations show electron-withdrawing cyclopropylcarbamoyl groups enhance boronate electrophilicity, accelerating transmetalation in Pd-catalyzed couplings .
Troubleshooting & Data Analysis
Q. How to address low coupling yields in sterically hindered systems?
- Methodological Answer :
- Ligand Engineering : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
- Preactivation : Generate arylzinc or magnesium reagents to bypass boronate limitations .
- Yield Tracking : Monitor reaction progress via TLC (Rf shift) or in-situ IR for real-time adjustments .
Q. What are the implications of detecting trace boronic acid in final products?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
